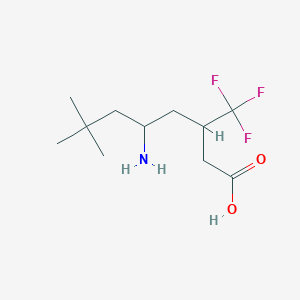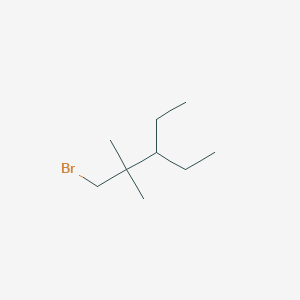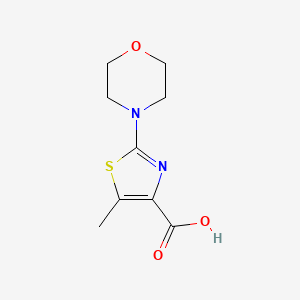
8-Fluoro-6-iodoquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-iodoquinoline-3,4-diamine is a heterocyclic aromatic compound with the molecular formula C₉H₇FIN₃ . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The presence of both fluorine and iodine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-iodoquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by amination. .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate certain steps, such as hydrogenation or halogen exchange reactions .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like .
Reduction: Reduction can be achieved using or in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, H₂ with Pd/C.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .
Scientific Research Applications
8-Fluoro-6-iodoquinoline-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-Fluoro-6-iodoquinoline-3,4-diamine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and ultimately cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: Compared to these compounds, 8-Fluoro-6-iodoquinoline-3,4-diamine is unique due to the presence of both fluorine and iodine atoms, which can enhance its reactivity and biological activity. Its dual halogenation may offer distinct advantages in terms of binding affinity and specificity for molecular targets .
Properties
Molecular Formula |
C9H7FIN3 |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
8-fluoro-6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7FIN3/c10-6-2-4(11)1-5-8(13)7(12)3-14-9(5)6/h1-3H,12H2,(H2,13,14) |
InChI Key |
KQTBIMKQPIKIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)N)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)

![(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260383.png)

![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15260404.png)

![1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15260408.png)



![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B15260424.png)

